![molecular formula C12H9FINOS B4410709 N-(2-fluoro-4-iodophenyl)-2-(2-thienyl)acetamide](/img/structure/B4410709.png)
N-(2-fluoro-4-iodophenyl)-2-(2-thienyl)acetamide
Overview
Description
N-(2-fluoro-4-iodophenyl)-2-(2-thienyl)acetamide, also known as FITA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of arylacetamide derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mechanism of Action
The exact mechanism of action of N-(2-fluoro-4-iodophenyl)-2-(2-thienyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to interact with ion channels and receptors, such as the GABA-A receptor and the TRPV1 channel, which are involved in the regulation of neuronal excitability and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, neuroprotective, and anticancer activities. This compound has also been found to modulate the levels of various neurotransmitters, such as GABA and glutamate, which are involved in the regulation of neuronal excitability and synaptic transmission.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-fluoro-4-iodophenyl)-2-(2-thienyl)acetamide is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. This compound also exhibits good pharmacokinetic properties, such as high oral bioavailability and good blood-brain barrier penetration. However, one of the limitations of this compound is its low solubility in aqueous media, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2-fluoro-4-iodophenyl)-2-(2-thienyl)acetamide. One area of interest is the development of novel analogs of this compound with improved pharmacological properties and selectivity for specific targets. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, such as epilepsy, cancer, and infectious diseases. Additionally, the elucidation of the exact mechanism of action of this compound and its interaction with various signaling pathways and receptors may pave the way for the development of more effective and targeted therapeutics.
Scientific Research Applications
N-(2-fluoro-4-iodophenyl)-2-(2-thienyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been shown to possess anticonvulsant and neuroprotective effects in animal models of epilepsy and traumatic brain injury. In oncology, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In infectious diseases, this compound has been shown to possess antibacterial and antiviral activities against a range of pathogens.
properties
IUPAC Name |
N-(2-fluoro-4-iodophenyl)-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FINOS/c13-10-6-8(14)3-4-11(10)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDITOQNAIPMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FINOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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